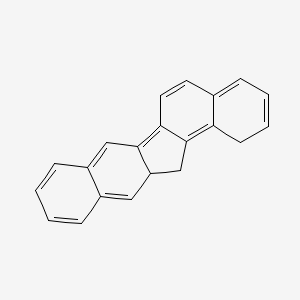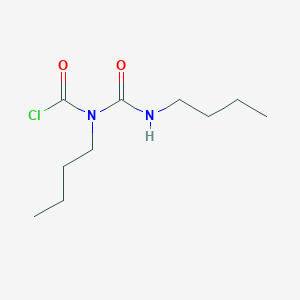
Butyl(butylcarbamoyl)carbamyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl(butylcarbamoyl)carbamyl chloride is a compound belonging to the class of carbamoyl chlorides. These compounds are characterized by the presence of a carbamoyl group (R₂NC(O)Cl) attached to a butyl group. Carbamoyl chlorides are known for their reactivity and are used in various chemical syntheses, including the production of pesticides and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
Butyl(butylcarbamoyl)carbamyl chloride can be synthesized through the reaction of an amine with phosgene. The general reaction is as follows: [ 2 R₂NH + COCl₂ \rightarrow R₂NCOCl + [R₂NH₂]Cl ] In this reaction, the amine reacts with phosgene to produce the carbamoyl chloride and an ammonium chloride byproduct .
Another method involves the addition of hydrogen chloride to isocyanates: [ RNCO + HCl \rightarrow RNHCOCl ] This method allows for the preparation of carbamoyl chlorides with N-H functionality .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using phosgene and amines under controlled conditions to ensure safety and efficiency. The reactions are carried out in nonpolar organic solvents to maintain the solubility of the reactants and products .
化学反应分析
Types of Reactions
Butyl(butylcarbamoyl)carbamyl chloride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acids. [ R₂NCOCl + H₂O \rightarrow R₂NC(O)OH + HCl ]
Alcoholysis: Reacts with alcohols to form carbamates. [ R₂NCOCl + R’OH + C₅H₅N \rightarrow R₂NC(O)OR’ + C₅H₅NHCl ]
Aminolysis: Reacts with amines to form ureas. [ R₂NCOCl + R’NH₂ \rightarrow R₂NC(O)NR’₂ + HCl ]
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and amines. The reactions are typically carried out under mild conditions to prevent the decomposition of the carbamoyl chloride .
Major Products
The major products formed from these reactions include carbamic acids, carbamates, and ureas, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
科学研究应用
Butyl(butylcarbamoyl)carbamyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with carbamate or urea functionalities.
Industry: Applied in the production of pesticides and other agrochemicals
作用机制
The mechanism of action of butyl(butylcarbamoyl)carbamyl chloride involves the reactivity of the carbamoyl chloride group. The compound reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of carbamic acids, carbamates, and ureas. These reactions are typically facilitated by the presence of catalysts or specific reaction conditions .
相似化合物的比较
Similar Compounds
Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity but different alkyl groups.
Diethylcarbamoyl chloride: Similar in structure but with ethyl groups instead of butyl groups.
Phenylcarbamoyl chloride: Contains a phenyl group instead of an alkyl group.
Uniqueness
Butyl(butylcarbamoyl)carbamyl chloride is unique due to its specific butyl substitution, which can influence its reactivity and the properties of the products formed. The butyl groups can provide steric hindrance, affecting the reaction rates and selectivity compared to other carbamoyl chlorides .
属性
CAS 编号 |
13188-07-3 |
|---|---|
分子式 |
C10H19ClN2O2 |
分子量 |
234.72 g/mol |
IUPAC 名称 |
N-butyl-N-(butylcarbamoyl)carbamoyl chloride |
InChI |
InChI=1S/C10H19ClN2O2/c1-3-5-7-12-10(15)13(9(11)14)8-6-4-2/h3-8H2,1-2H3,(H,12,15) |
InChI 键 |
XBEWJHNZCGWVPS-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)N(CCCC)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


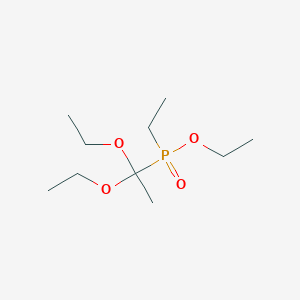
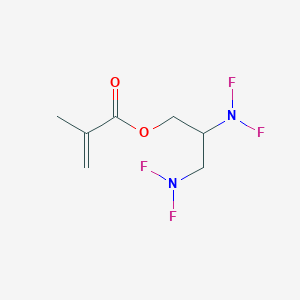
![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)
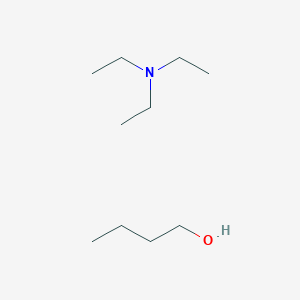
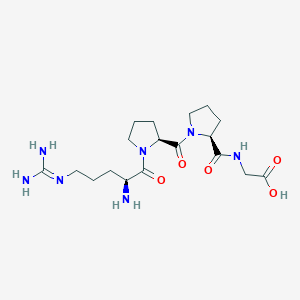

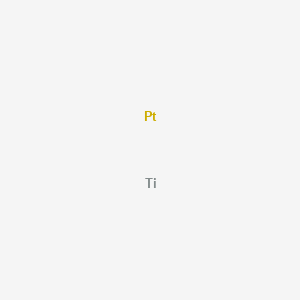



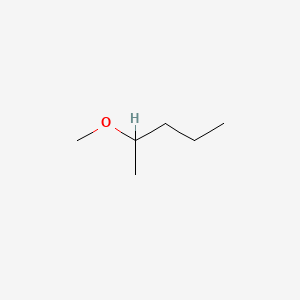
![[1-(Ethylsulfanyl)ethenyl]benzene](/img/structure/B14715819.png)
![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)
